molecular formula C10H14NO3P B14644930 Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane CAS No. 55009-02-4

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane

Katalognummer: B14644930
CAS-Nummer: 55009-02-4
Molekulargewicht: 227.20 g/mol
InChI-Schlüssel: FZYZWPBQIZNHMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxo group and a 3-nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane typically involves the reaction of diethylphosphite with 3-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also interact with biological macromolecules, potentially inhibiting enzyme activity by binding to active sites. The pathways involved in its mechanism of action include coordination chemistry and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Triphenylphosphine oxide: Similar in structure but with phenyl groups instead of diethyl groups.

    Diethylphosphite: Lacks the nitrophenyl group.

    3-Nitrophenylphosphine oxide: Similar but without the diethyl groups

Uniqueness

Diethyl(3-nitrophenyl)oxo-lambda~5~-phosphane is unique due to the combination of the diethyl groups and the 3-nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in catalysis, material science, and medicinal chemistry .

Eigenschaften

CAS-Nummer

55009-02-4

Molekularformel

C10H14NO3P

Molekulargewicht

227.20 g/mol

IUPAC-Name

1-diethylphosphoryl-3-nitrobenzene

InChI

InChI=1S/C10H14NO3P/c1-3-15(14,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

FZYZWPBQIZNHMQ-UHFFFAOYSA-N

Kanonische SMILES

CCP(=O)(CC)C1=CC=CC(=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.